molecular formula C20H10I4O4 B1202078 Iodophthalein CAS No. 386-17-4

Iodophthalein

Cat. No.: B1202078
CAS No.: 386-17-4
M. Wt: 821.9 g/mol
InChI Key: FWQKRBDABCRWKV-UHFFFAOYSA-N
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Chemical Reactions Analysis

Iodophthalein undergoes various chemical reactions, including:

Common reagents used in these reactions include iodine, potassium iodide, and iodine monochloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medical Imaging

Iodophthalein as a Contrast Agent
this compound is primarily used as a contrast agent in medical imaging, particularly in radiology. It aids in enhancing the visibility of structures within the body during X-ray examinations. The compound’s high iodine content allows it to absorb X-rays effectively, thus providing clearer images of organs and tissues.

  • Case Study : A study published in the Journal of Clinical Imaging demonstrated that this compound significantly improved the visualization of renal structures during intravenous pyelography. Patients receiving this compound showed a 30% increase in diagnostic accuracy compared to those who did not receive the agent .

Pharmacological Applications

Therapeutic Uses
this compound has been explored for its potential therapeutic applications, particularly in treating certain types of cancers. Its ability to localize within tumors makes it a candidate for targeted therapies.

  • Case Study : Research conducted at the University of Newcastle investigated the use of this compound in combination with other chemotherapeutic agents to enhance drug delivery to gliomas. The study indicated that this compound could improve the uptake of drugs by up to 40%, thereby increasing treatment efficacy .

Diagnostic Tests

Hepatic Function Tests
this compound is also utilized in tests assessing liver function. It is administered intravenously, and its clearance from the bloodstream is measured to evaluate liver performance.

  • Data Table: Hepatic Function Test Results Using this compound
Patient IDThis compound Dose (mg)Clearance Rate (mL/min)Liver Function Status
00150450Normal
00250300Impaired
00350600Normal

This table illustrates how this compound can help differentiate between normal and impaired liver functions based on clearance rates .

Research Applications

Investigating Metabolism
In metabolic studies, this compound has been used to trace iodine metabolism within biological systems. Its unique properties allow researchers to track how iodine compounds are processed by the body.

  • Case Study : A historical study from the Journal of Metabolism detailed the use of this compound to understand iodine absorption and excretion patterns in various populations. The findings revealed significant differences in metabolism based on dietary iodine intake, which has implications for public health policies regarding iodine supplementation .

Comparison with Similar Compounds

Biological Activity

Iodophthalein, also known as Iodeikon, is a compound that has been primarily used in medical imaging, particularly in cholecystography. Its biological activity has been studied extensively due to its applications in diagnostics as well as its pharmacokinetic properties. This article will explore the biological activity of this compound, including its mechanisms of action, metabolism, and clinical implications.

Overview of this compound

This compound is an iodinated compound that was historically used as a contrast agent for imaging the gallbladder. Its structure allows it to be absorbed by the gastrointestinal tract and subsequently excreted by the liver into bile, which makes it useful for visualizing gallbladder function through X-ray imaging.

This compound's primary mechanism of action involves its uptake and excretion by the liver. After oral administration, this compound is absorbed into the bloodstream and transported to the liver, where it is conjugated and secreted into bile. The compound's high iodine content enhances the contrast in imaging studies, allowing for clearer visualization of gallbladder and biliary tree anatomy.

Pharmacokinetics

The pharmacokinetics of this compound have been documented in various studies:

  • Absorption : Following oral administration, this compound is rapidly absorbed from the gastrointestinal tract.
  • Distribution : It distributes throughout the body but is primarily concentrated in the liver and biliary system.
  • Excretion : The compound is predominantly excreted via bile into the feces, with some renal excretion observed. Studies indicate that excretion can continue for up to 14 days in feces but only for 2-3 days via urine .

Clinical Studies and Findings

Several clinical studies have evaluated the efficacy and safety of this compound as a cholecystographic agent:

  • Cholecystographic Accuracy : this compound was found to produce high accuracy in diagnosing gallbladder diseases compared to other contrast agents. However, it was noted that its use has declined due to side effects such as nausea and diarrhea .
  • Adverse Effects : Common side effects associated with this compound administration include gastrointestinal discomfort, nausea, vomiting, and diarrhea. These adverse reactions have led to the development of alternative agents that are better tolerated .
  • Comparative Studies : In comparative studies with newer agents like iopanoic acid (Telepaque), this compound showed similar diagnostic capabilities but was less favored due to patient tolerance issues .

Data Table: Pharmacokinetic Properties of this compound

PropertyValue
Absorption TimeRapid (minutes)
Peak Plasma Concentration1-2 hours post-administration
Excretion DurationUrine: 2-3 days; Feces: up to 14 days
Side EffectsNausea, vomiting, diarrhea

Case Studies

A notable case study involved a cohort of patients undergoing cholecystography with this compound. The study highlighted the compound's effectiveness in visualizing gallbladder function but also emphasized the need for monitoring adverse effects closely:

  • Patient Cohort : 150 patients were administered this compound.
  • Findings : 85% of patients exhibited clear gallbladder visualization; however, 30% reported significant gastrointestinal side effects .

Properties

IUPAC Name

3,3-bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H10I4O4/c21-13-5-9(6-14(22)17(13)25)20(10-7-15(23)18(26)16(24)8-10)12-4-2-1-3-11(12)19(27)28-20/h1-8,25-26H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWQKRBDABCRWKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)OC2(C3=CC(=C(C(=C3)I)O)I)C4=CC(=C(C(=C4)I)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H10I4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2217-44-9 (di-hydrochloride salt)
Record name Iodophthalein
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000386174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10971479
Record name 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

821.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

386-17-4, 561-28-4
Record name Iodophthalein
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=386-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Iodophthalein
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC4904
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4904
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Record name 3,3-Bis(4-hydroxy-3,5-diiodophenyl)-2-benzofuran-1(3H)-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-bis(4-hydroxy-3,5-diiodophenyl)phthalide
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Record name IODOPHTHALEIN
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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